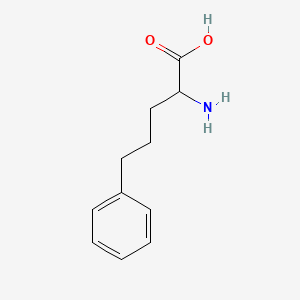

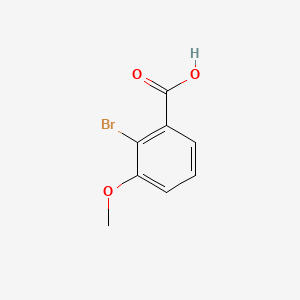

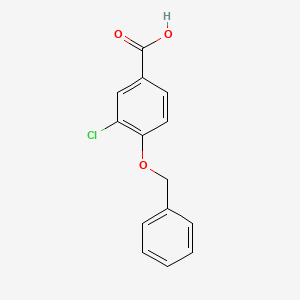

4-(Benzyloxy)-3-chlorobenzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(Benzyloxy)-3-chlorobenzoic acid often involves multi-step reactions, utilizing various catalysts and conditions to achieve desired structural features. For example, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was achieved through Knoevenagel condensation, indicating a potential pathway for synthesizing benzyloxy-benzoic acid derivatives (Kumar et al., 2016)(Kumar et al., 2016).

Molecular Structure Analysis

Structural analyses of closely related compounds provide insights into the planarity, crystal systems, and molecular arrangements that might be expected for 4-(Benzyloxy)-3-chlorobenzoic acid. For example, compounds like 4-(oxiran-2-ylmethoxy)benzoic acid have been studied by X-ray crystallography, revealing specific crystal systems and space groups that highlight the compound's structural characteristics (Obreza & Perdih, 2012)(Obreza & Perdih, 2012).

Chemical Reactions and Properties

The chemical reactivity of chlorobenzoic acid derivatives, including those structurally similar to 4-(Benzyloxy)-3-chlorobenzoic acid, often involves nucleophilic substitution reactions, as well as potential for photodecomposition and participation in complex formation with metals. Studies such as the enzyme-catalyzed dechlorination of 4-chlorobenzoyl-CoA offer insights into the reaction mechanisms and energetics that could be relevant (Xu et al., 2004)(Xu et al., 2004).

Physical Properties Analysis

The physical properties of benzoic acid derivatives can be influenced by substituents on the benzene ring. For example, the planarity and crystal packing of related compounds can give clues about the melting points, solubility, and stability of 4-(Benzyloxy)-3-chlorobenzoic acid. Research on compounds like 4-chlorobenzoic acid–quinoline demonstrates the impact of molecular interactions on these properties (Gotoh et al., 2010)(Gotoh et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-(Benzyloxy)-3-chlorobenzoic acid can be inferred from studies on similar compounds, which highlight the role of substituents in affecting reactivity, electron distribution, and potential for forming coordination compounds. For instance, lanthanide-based coordination polymers assembled from derivatives of benzoic acid show how substituents can influence photophysical properties and reactivity towards metals (Sivakumar et al., 2011)(Sivakumar et al., 2011).

Applications De Recherche Scientifique

Photodecomposition Studies

Research by Crosby and Leitis (1969) explored the photodecomposition of chlorobenzoic acids, including the 4-chloro isomer, under ultraviolet irradiation. They found significant conversions to benzoic acid, with the 4-chloro isomer reaching up to 90% conversion. This study highlights the potential of using 4-(Benzyloxy)-3-chlorobenzoic acid in studies related to environmental degradation and photodecomposition processes (Crosby & Leitis, 1969).

Crystallographic Analysis

Gotoh, Katagiri, and Ishida (2010) analyzed the crystal structure of a compound containing 4-chlorobenzoic acid, revealing insights into molecular interactions and stability. Their work is significant for understanding the structural properties of chlorobenzoic acid derivatives, which can be essential in materials science and pharmaceutical research (Gotoh, Katagiri, & Ishida, 2010).

Biodegradation by Pseudomonads

Studies by Dorn et al. (2004) and Veerkamp, Pel, and Hutzinger (1983) focused on the biodegradation of chlorobenzoic acids, including 3-chlorobenzoate, by pseudomonads. These findings are crucial in understanding the microbial degradation of environmental contaminants and have implications for bioremediation strategies (Dorn, Hellwig, Reineke, & Knackmuss, 2004); (Veerkamp, Pel, & Hutzinger, 1983).

Temperature Dependence of Proton Transfer

Wilson, Xu, Florence, and Shankland (2006) conducted a study on the temperature dependence of proton transfer in 4-chlorobenzoic acid. This research contributes to our understanding of the chemical properties of chlorobenzoic acids, which can be vital in various chemical processes and reactions (Wilson, Xu, Florence, & Shankland, 2006).

Chemotaxis and Degradation Pathways

Research on the chemotaxis of Pseudomonas putida towards chlorinated benzoates (Harwood, Parales, & Dispensa, 1990) and the degradation pathways of 3-chlorobenzoate by Rhodococcus opacus (Solyanikova, Emelyanova, Shumkova, & Travkin, 2019) provides valuable insights into the environmental and microbial interactions of chlorobenzoic acids. These studies are fundamental in environmental microbiology and bioremediation (Harwood, Parales, & Dispensa, 1990); (Solyanikova, Emelyanova, Shumkova, & Travkin, 2019).

Luminescent Properties in Lanthanide Coordination

Sivakumar, Reddy, Cowley, and Vasudevan (2010) examined the luminescent properties of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid. Their research contributes to the field of material science, particularly in the development of new luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Propriétés

IUPAC Name |

3-chloro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUAYIQAPMFLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308861 | |

| Record name | NSC210282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3-chlorobenzoic acid | |

CAS RN |

106931-79-7 | |

| Record name | NSC210282 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.